Benzene, 1-fluoro-3-(2-methoxyethenyl)-
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Overview
Description
Benzene, 1-fluoro-3-(2-methoxyethenyl)- is an organic compound with the molecular formula C9H9FO. It consists of a benzene ring substituted with a fluorine atom and a 2-methoxyethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-3-(2-methoxyethenyl)- typically involves the reaction of 1-fluoro-3-bromobenzene with methoxyethene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carefully monitored to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-fluoro-3-(2-methoxyethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-fluoro-3-(2-methoxyethenyl)- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-3-(2-methoxyethenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzene, 1-fluoro-2-(2-methoxyethenyl)-
- Benzene, 1-fluoro-4-(2-methoxyethenyl)-
- Benzene, 1-chloro-3-(2-methoxyethenyl)-
Comparison: Compared to its similar compounds, Benzene, 1-fluoro-3-(2-methoxyethenyl)- is unique due to the position of the fluorine and methoxyethenyl groups on the benzene ring.
Properties
IUPAC Name |
1-fluoro-3-(2-methoxyethenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-11-6-5-8-3-2-4-9(10)7-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXQDGRBGIEYNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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